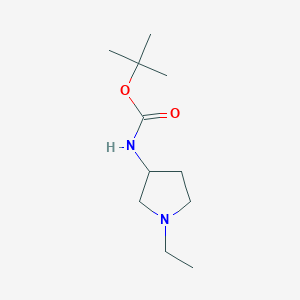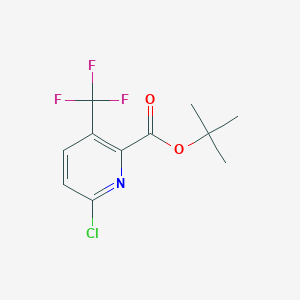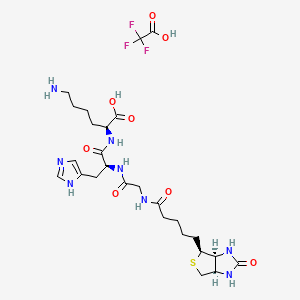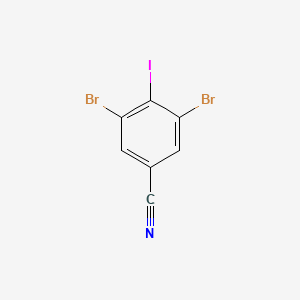
3,5-Dibromo-4-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-iodobenzonitrile: is an organic compound with the molecular formula C7H2Br2IN and a molecular weight of 386.81 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using bromine in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes often utilize eco-friendly reagents and solvents to minimize environmental impact. For example, the use of bromide and bromate salts in an aqueous acidic medium without any catalyst has been reported to produce high yields of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds are the major products formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-4-iodobenzonitrile is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the production of polymers and other high-performance materials .
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-iodobenzonitrile is primarily based on its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the aromatic ring enhances its reactivity towards nucleophiles and catalysts, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-iodobenzonitrile: Similar in structure but with only one bromine atom.
3,5-Dibromo-4-hydroxybenzonitrile: Contains a hydroxyl group instead of an iodine atom.
Uniqueness: 3,5-Dibromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H2Br2IN |
|---|---|
Molekulargewicht |
386.81 g/mol |
IUPAC-Name |
3,5-dibromo-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2Br2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H |
InChI-Schlüssel |
GHPZWUGPJIKRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)I)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




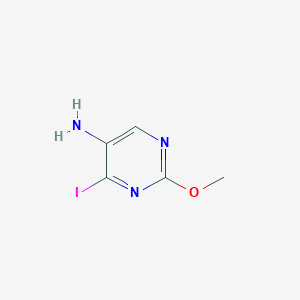
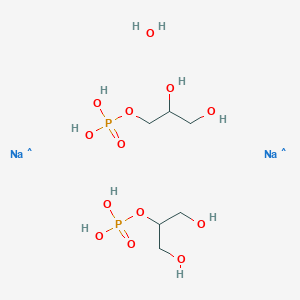
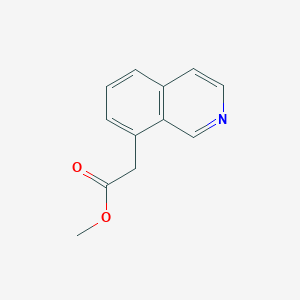
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
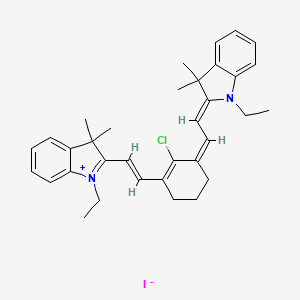
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
